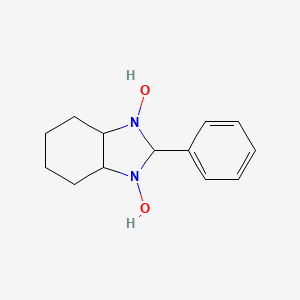![molecular formula C32H28N2O B5007590 1-(diphenylmethyl)-4-[3-(phenylethynyl)benzoyl]piperazine](/img/structure/B5007590.png)
1-(diphenylmethyl)-4-[3-(phenylethynyl)benzoyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(diphenylmethyl)-4-[3-(phenylethynyl)benzoyl]piperazine, also known as DPP, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a piperazine derivative that has been found to have unique biochemical and physiological effects. In We will also discuss the scientific research applications of DPP and list potential future directions for its use.
作用機序
The mechanism of action of 1-(diphenylmethyl)-4-[3-(phenylethynyl)benzoyl]piperazine is not fully understood, but studies have suggested that it works by inhibiting various signaling pathways involved in cell growth and survival. This compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound has also been found to inhibit the Wnt/β-catenin pathway, which is involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit angiogenesis. This compound has also been found to have neuroprotective effects and can improve cognitive function. In addition, this compound has been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1-(diphenylmethyl)-4-[3-(phenylethynyl)benzoyl]piperazine has several advantages for lab experiments, including its ability to inhibit various signaling pathways involved in cell growth and survival. This compound is also relatively easy to synthesize and purify. However, this compound has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for the use of 1-(diphenylmethyl)-4-[3-(phenylethynyl)benzoyl]piperazine in scientific research. One area of research is its use as a potential anticancer agent. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Another area of research is its potential use in the treatment of neurological disorders. Further studies are needed to determine the mechanism of action of this compound in the brain and its potential side effects. Finally, this compound could be studied for its potential use in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.
合成法
The synthesis of 1-(diphenylmethyl)-4-[3-(phenylethynyl)benzoyl]piperazine involves several steps, including the reaction of diphenylmethanol with thionyl chloride to form diphenylmethyl chloride. This is then reacted with 3-phenylethynylbenzoic acid to form this compound. The final product is purified using various methods, including column chromatography and recrystallization.
科学的研究の応用
1-(diphenylmethyl)-4-[3-(phenylethynyl)benzoyl]piperazine has been studied for its potential use in various scientific research applications. One area of research is its use as a potential anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has neuroprotective effects and can improve cognitive function.
特性
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[3-(2-phenylethynyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O/c35-32(30-18-10-13-27(25-30)20-19-26-11-4-1-5-12-26)34-23-21-33(22-24-34)31(28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-18,25,31H,21-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCVLTBHWKCLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC(=C4)C#CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5007518.png)
![1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]azocane](/img/structure/B5007523.png)

![ethyl (10-{3-[4-(2-hydroxyethyl)-1-piperazinyl]propanoyl}-10H-phenothiazin-2-yl)carbamate dihydrochloride](/img/structure/B5007545.png)
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5007551.png)
![N~2~-(2-ethoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5007558.png)
![octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-4a,10a(2H,6aH)-diol](/img/structure/B5007559.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5007560.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5007571.png)
![2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid](/img/structure/B5007580.png)
![N-methyl-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5007585.png)

![N-{4-[N-(4-biphenylylacetyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5007603.png)